Cas no 20862-58-2 ((2-oxo-2H-chromen-3-yl)acetic acid)
(2-oxo-2H-chromen-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-OXO-2H-CHROMEN-3-YL)ACETIC ACID
- (2-OXO-2H-CHROMEN-3-YL)ACETIC ACID
- (2-oxo-2H-chromen-3-yl)acetic acid
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- MDL: MFCD00458352
- Inchi: InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13)
- InChI Key: SHJIXDKRFQBKCZ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=C(CC(=O)O)C(=O)O2
Computed Properties
- Exact Mass: 204.04224
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 63.6
(2-oxo-2H-chromen-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112688-1g |
(2-oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 95% | 1g |
$240 | 2021-06-09 | |
| Chemenu | CM112688-5g |
(2-oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 95% | 5g |
$720 | 2021-06-09 | |
| Chemenu | CM112688-10g |
(2-oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 95% | 10g |
$1080 | 2021-06-09 | |
| Chemenu | CM112688-25g |
(2-oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 95% | 25g |
$2100 | 2021-06-09 | |
| TRC | E589083-10mg |
(2-oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E589083-50mg |
(2-oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E589083-100mg |
(2-oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 100mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB404466-500 mg |
(2-Oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 500MG |
€313.80 | 2023-02-20 | ||
| abcr | AB404466-1 g |
(2-Oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 1g |
€406.00 | 2023-06-17 | ||
| abcr | AB404466-5 g |
(2-Oxo-2H-chromen-3-yl)acetic acid |
20862-58-2 | 5g |
€1074.00 | 2023-06-17 |
(2-oxo-2H-chromen-3-yl)acetic acid Suppliers
(2-oxo-2H-chromen-3-yl)acetic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (2-oxo-2H-chromen-3-yl)acetic acid
Exploring the Versatile Applications of (2-oxo-2H-chromen-3-yl)acetic acid (CAS No. 20862-58-2)
The compound (2-oxo-2H-chromen-3-yl)acetic acid (CAS No. 20862-58-2) is a fascinating derivative of coumarin that has garnered significant attention in both academic and industrial research. This coumarin acetic acid derivative possesses unique structural features that make it valuable for various applications in pharmaceuticals, organic synthesis, and material science. The presence of both the chromen-2-one core and the acetic acid moiety in its structure contributes to its diverse reactivity and functionality.
From a chemical perspective, (2-oxo-2H-chromen-3-yl)acetic acid is characterized by its molecular formula C11H8O4 and molecular weight of 204.18 g/mol. The compound typically appears as a white to off-white crystalline powder with good stability under standard conditions. Its coumarin-based structure imparts interesting photophysical properties, including fluorescence characteristics that are valuable in sensing applications. Researchers have particularly focused on the acetic acid side chain modification of this compound, as it offers versatile opportunities for further chemical transformations.
In pharmaceutical research, (2-oxo-2H-chromen-3-yl)acetic acid serves as an important intermediate for the synthesis of various bioactive molecules. The coumarin scaffold is well-known for its biological activities, and the addition of the acetic acid functionality enhances its potential for creating novel drug candidates. Recent studies have explored its derivatives for potential anti-inflammatory, antioxidant, and enzyme inhibitory properties. The compound's ability to interact with biological targets makes it particularly interesting for medicinal chemistry applications in developing new therapeutic agents.
The synthetic versatility of 20862-58-2 makes it valuable in organic chemistry. It can undergo various reactions including esterification, amidation, and condensation reactions, allowing for the creation of diverse molecular architectures. Many researchers utilize this compound as a building block for constructing more complex heterocyclic systems, particularly those with potential biological activity. The chromen-2-one acetic acid structure also serves as a precursor for fluorescent probes and molecular sensors due to its inherent photophysical properties.
Material science applications of (2-oxo-2H-chromen-3-yl)acetic acid have been gaining traction in recent years. The compound's ability to form coordination complexes with metal ions makes it interesting for developing functional materials with specific optical or electronic properties. Its derivatives have shown promise in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The coumarin-based fluorophore in its structure contributes to these applications, offering tunable emission characteristics.
From an industrial perspective, the production and purification of CAS 20862-58-2 have been optimized to meet the growing demand from various sectors. Manufacturers typically employ multi-step synthetic routes starting from basic coumarin derivatives, followed by specific acetic acid side chain introduction protocols. Quality control measures ensure high purity levels suitable for research and development purposes. The compound's stability allows for long-term storage under proper conditions, making it convenient for laboratory use.
Recent advancements in green chemistry approaches have influenced the synthesis of (2-oxo-2H-chromen-3-yl)acetic acid. Researchers are exploring more sustainable methods for its production, including catalytic processes and solvent-free reactions. These developments align with current trends in environmentally friendly synthesis and contribute to reducing the environmental impact of chemical manufacturing. The compound's potential as a biodegradable intermediate further enhances its appeal in sustainable chemistry applications.
Analytical characterization of 20862-58-2 typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure proper identification and purity assessment of the compound. The chromen-2-one acetic acid derivative shows characteristic spectral features that aid in its identification and quality control. Standard analytical protocols have been established to meet the requirements of various research and industrial applications.
The market for (2-oxo-2H-chromen-3-yl)acetic acid has shown steady growth, driven by increasing research activities in pharmaceutical development and material science. Suppliers typically offer the compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications. Pricing varies depending on purity levels and order volumes, with high-purity grades commanding premium prices for specialized applications.
Safety considerations for handling CAS 20862-58-2 follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. Material safety data sheets provide detailed information about handling, storage, and disposal procedures to ensure safe laboratory practices.
Future research directions for (2-oxo-2H-chromen-3-yl)acetic acid include exploring its potential in drug discovery programs, particularly in targeting specific disease pathways. The compound's structural versatility makes it an attractive scaffold for developing new therapeutic agents. Additionally, its applications in advanced materials and sensing technologies continue to expand as researchers uncover new properties and potential uses for this interesting molecule.
In conclusion, (2-oxo-2H-chromen-3-yl)acetic acid (CAS No. 20862-58-2) represents a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of the coumarin core and acetic acid functionality provides numerous opportunities for chemical modification and application development. As research continues to uncover new properties and uses for this compound, its importance in both academic and industrial settings is likely to grow significantly in the coming years.
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